4-(dimethylamino)-N'-hydroxybutanimidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-N'-hydroxybutanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-9(2)5-3-4-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUQUBXVJCDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Dimethylamino N Hydroxybutanimidamide
Strategies for the Chemical Synthesis of 4-(dimethylamino)-N'-hydroxybutanimidamide
The synthesis of this molecule can be approached by constructing the amidoxime (B1450833) functional group from a suitable precursor and ensuring the correct placement of the dimethylamino moiety.
The most prevalent and efficient method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine. nih.govresearchgate.net This nucleophilic addition is a well-established transformation in organic chemistry. For the synthesis of this compound, the direct precursor is 4-(dimethylamino)butanenitrile.
The reaction involves the addition of hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to the carbon-nitrogen triple bond of the nitrile. nih.gov The reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, to liberate the free hydroxylamine and facilitate the nucleophilic attack. nih.govirb.hr
Table 1: Typical Reaction Conditions for Amidoxime Synthesis from Nitriles
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Nitrile Precursor | The starting material containing the -C≡N group. | 4-(dimethylamino)butanenitrile | N/A |
| Hydroxylamine Source | Reagent that provides the -NHOH group. | Hydroxylamine hydrochloride, Hydroxylamine free base | nih.govgoogle.com |
| Base | Used to neutralize the hydroxylamine salt and catalyze the reaction. | Sodium carbonate, Triethylamine, Sodium hydroxide | nih.govirb.hr |
| Solvent | The medium for the reaction. | Ethanol, Methanol, Water, Dimethylformamide (DMF) | irb.hr |
| Temperature | Reaction temperature. | Room temperature to reflux (e.g., 60–100 °C) | nih.govirb.hr |
| Reaction Time | Duration of the reaction. | Several hours to 24 hours | irb.hr |
This method is highly versatile and generally provides good to excellent yields of the desired amidoxime product. nih.gov
The synthesis of the required precursor, 4-(dimethylamino)butanenitrile, involves the strategic introduction of the dimethylamino group onto a four-carbon chain. There are several established routes to achieve this.
One common approach begins with a bifunctional butane derivative. For instance, starting with 4-chlorobutyronitrile, a direct nucleophilic substitution with dimethylamine (B145610) can yield 4-(dimethylamino)butanenitrile. Alternatively, starting materials like 4-chloro-1-butanol can be utilized. google.com The alcohol can be converted to a better leaving group (e.g., a tosylate) or a halide, followed by substitution with dimethylamine. The terminal functional group is then converted to a nitrile.
Another viable pathway involves starting with a precursor that already contains the dimethylamino group, such as 3-(dimethylamino)propyl chloride. google.com This compound can undergo a nucleophilic substitution with a cyanide source, like sodium cyanide, in a classic chain extension reaction to form the target nitrile.
Table 2: Synthetic Approaches for Introducing the Dimethylamino Group
| Starting Material | Key Transformation | Intermediate/Product |
|---|---|---|
| 4-Halobutyronitrile | Nucleophilic substitution with dimethylamine | 4-(dimethylamino)butanenitrile |
| 3-(Dimethylamino)propyl halide | Nucleophilic substitution with a cyanide salt | 4-(dimethylamino)butanenitrile |
| 4-Amino-1-butanol | Reductive amination with formaldehyde and a reducing agent, followed by conversion of the hydroxyl group to a nitrile | 4-(dimethylamino)butanenitrile |
These methods provide reliable access to the key nitrile intermediate required for the final synthesis step.
Achieving stereoselectivity in the synthesis of such a molecule would likely involve kinetically controlled reaction conditions or the use of chiral auxiliaries or catalysts if a chiral center were present in the molecule. However, for an achiral molecule like this compound, the focus is on controlling the Z/E geometry. The equilibrium between isomers is often influenced by factors such as solvent, pH, and temperature. Post-synthetic separation of isomers, for instance by chromatography, may be required if a specific isomer is desired. The development of truly stereoselective methods for synthesizing a specific amidoxime isomer remains a specialized area of research. mdpi.com
Derivatization Strategies for Analytical and Functional Exploration
To facilitate detection and quantification, particularly in complex biological matrices, this compound can be chemically modified. Derivatization is a key strategy to enhance its analytical properties, especially for mass spectrometry and chromatography. spectroscopyonline.com
The inherent properties of a molecule may not be optimal for analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). ddtjournal.com Derivatization can improve ionization efficiency, thermal stability, and chromatographic behavior. spectroscopyonline.comresearchgate.net
For this compound, the primary sites for derivatization are the N'-hydroxy group (-NOH) and the primary amine of the amidine function (-NH₂).
Silylation: This is a common technique where active hydrogens, such as those in hydroxyl and amine groups, are replaced with a silyl group (e.g., trimethylsilyl, TMS). researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increase the molecule's volatility and thermal stability, making it more amenable to GC-MS analysis. youtube.com
Acylation: Reaction with acylating agents, such as anhydrides or acyl chlorides, can modify the hydroxyl and amino groups. This can improve chromatographic peak shape and introduce a fragmentable moiety for tandem mass spectrometry (MS/MS).
Ionization Enhancement: For LC-MS with electrospray ionization (ESI), derivatization can introduce a permanently charged group or a group with high proton affinity. Reagents like dansyl chloride react with primary and secondary amines to introduce a fluorescent tag that also significantly enhances signal in positive-ion ESI-MS due to the presence of a dimethylamino group on the naphthalene ring. ddtjournal.com
Table 3: Derivatization Reagents for Enhancing MS Detectability
| Reagent Class | Example Reagent | Target Functional Group(s) | Analytical Benefit | Reference |
|---|---|---|---|---|
| Silylating Agents | MSTFA, BSTFA | -OH, -NH₂ | Increased volatility and thermal stability for GC-MS | researchgate.netyoutube.com |
| Acylating Agents | Acetic Anhydride, Trifluoroacetic Anhydride | -OH, -NH₂ | Improved chromatography, stable derivatives | N/A |
| Ionization Tags | Dansyl Chloride | -NH₂ | Enhanced ionization efficiency for LC-ESI-MS | ddtjournal.com |
| Oxime Formation | Hydroxylamine | (For related carbonyl compounds) | Improved ionization and specific fragmentation | ddtjournal.comnih.gov |
The choice of derivatization strategy depends on the analytical platform being used and the specific goals of the analysis. nih.gov
Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological system or chemical reaction. wikipedia.org It is the gold standard for quantitative mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard. x-chemrx.com
To synthesize an isotopically labeled version of this compound, isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can be incorporated.
Deuterium Labeling: This can be achieved by using deuterated reagents during the synthesis. For example, reduction steps could be performed using sodium borodeuteride (NaBD₄) to introduce deuterium. Late-stage hydrogen-isotope exchange (HIE) is another modern technique that can swap protons for deuterons on the final molecule or a late-stage intermediate. x-chemrx.commusechem.com
Carbon-13 and Nitrogen-15 Labeling: Incorporation of these heavy stable isotopes typically requires starting the synthesis with an isotopically enriched precursor. For example, ¹³C-labeled sodium cyanide (Na¹³CN) could be used in the nitrile synthesis step to introduce a ¹³C atom. Similarly, ¹⁵N-labeled hydroxylamine could be used to introduce a ¹⁵N atom into the amidoxime group.
The resulting labeled molecule is chemically identical to the unlabeled analyte but has a distinct higher mass, allowing it to be differentiated by a mass spectrometer. This enables highly accurate quantification by correcting for variations in sample preparation and instrument response. x-chemrx.com
Table 4: Common Isotopes for Labeling and Their Application
| Isotope | Natural Abundance (%) | Typical Use | Method of Detection | Reference |
|---|---|---|---|---|
| Deuterium (²H) | 0.015 | Internal standards, mechanistic studies (Kinetic Isotope Effect) | Mass Spectrometry | musechem.com |
| Carbon-13 (¹³C) | 1.1 | Internal standards, metabolic flux analysis | Mass Spectrometry, NMR Spectroscopy | wikipedia.org |
| Nitrogen-15 (¹⁵N) | 0.37 | Tracing nitrogen sources, protein studies, internal standards | Mass Spectrometry, NMR Spectroscopy | N/A |
These advanced synthetic and analytical techniques are crucial for the detailed investigation of this compound in various scientific contexts.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(dimethylamino)butanenitrile |
| Acetic Anhydride |
| 4-chloro-1-butanol |
| 4-chlorobutyronitrile |
| Dansyl chloride |
| 3-(dimethylamino)propyl chloride |
| γ-Butyrolactone |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Sodium borodeuteride |
| Sodium carbonate |
| Sodium cyanide |
| Trifluoroacetic Anhydride |
Chemical Modification for Structure-Activity Relationship Probing
Modifications of the Dimethylamino Group
The tertiary amine of the dimethylamino group is a key feature that influences the compound's physicochemical properties, such as basicity and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
One common strategy is the homologation and variation of the N-alkyl substituents . Replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) or cyclic structures (e.g., pyrrolidino, piperidino, morpholino) can probe the steric tolerance of a putative binding pocket. For instance, in a series of aminoquinoline derivatives designed for Alzheimer's disease, the dimethylamino group was identified as a crucial component for their antiamyloidogenic properties nih.gov. Modifying this group could therefore significantly alter the biological activity of this compound.
Another approach involves altering the basicity of the nitrogen atom. This can be achieved by introducing electron-withdrawing or electron-donating groups on the alkyl substituents or by replacing the dimethylamino group with other nitrogen-containing functional groups of varying pKa. Such modifications can influence the ionization state of the molecule at physiological pH, which is often critical for target engagement, for example, through the formation of salt bridges with acidic residues in a protein.
Alterations to the Butane Linker
The four-carbon chain connecting the dimethylamino and N'-hydroxyimidamide moieties provides a specific spatial arrangement of these two functional groups. The length and flexibility of this linker are critical parameters to investigate in an SAR study.
Chain length modification is a fundamental approach. Synthesizing analogs with shorter (e.g., ethyl, propyl) or longer (e.g., pentyl, hexyl) alkyl chains would reveal the optimal distance required between the terminal groups for maximal biological activity. In many classes of enzyme inhibitors, such as those targeting histone deacetylases (HDACs), the length of the linker is a critical determinant of potency nih.gov.
Furthermore, the conformational flexibility of the butane chain can be constrained to explore the bioactive conformation. This can be achieved by introducing sites of unsaturation (e.g., a double or triple bond) or by incorporating the chain into a cyclic framework, such as a cyclopropane or cyclohexane ring. Such modifications would lock the relative positions of the terminal functional groups, which can lead to an increase in binding affinity if the constrained conformation matches the bound state.
Modifications of the N'-Hydroxyimidamide Group
The N'-hydroxyimidamide functional group is a key feature, likely responsible for the compound's primary mechanism of action, potentially through metal chelation, a common characteristic of hydroxamic acid derivatives in enzyme inhibition nih.gov.
The hydrogen-bonding capacity and chelating ability of this group can be modulated through several modifications. O-alkylation or O-acylation of the hydroxyl group would abolish its ability to act as a hydrogen bond donor and to chelate metal ions, which can help to confirm the importance of this functionality for the compound's activity.
Additionally, the amidine nitrogen atoms can be substituted. For example, replacing one of the hydrogens on the unsubstituted nitrogen with a small alkyl group could influence the electronic properties and steric profile of the headgroup. The synthesis of various N-substituted hydroxamic acids and related compounds is a well-established field, providing numerous routes to such analogs mdpi.com.
The following table summarizes potential modifications to this compound for the purpose of SAR probing, along with the rationale and potential impact on activity based on general principles of medicinal chemistry.
| Modification Site | Specific Modification | Rationale | Potential Impact on Activity |
| Dimethylamino Group | Replacement of methyl with ethyl groups | Probing steric tolerance of binding pocket | May increase or decrease affinity depending on pocket size |
| Dimethylamino Group | Incorporation of the nitrogen into a pyrrolidine ring | Introducing conformational rigidity | May enhance binding by reducing entropic penalty |
| Butane Linker | Shortening the chain to three carbons (propane) | Investigating optimal linker length | Could alter the distance between key interaction points, affecting potency |
| Butane Linker | Lengthening the chain to five carbons (pentane) | Investigating optimal linker length | Could alter the distance between key interaction points, affecting potency |
| Butane Linker | Introduction of a cis-double bond | Introducing conformational rigidity | May increase affinity if the resulting geometry is favorable for binding |
| N'-Hydroxyimidamide | O-methylation of the hydroxyl group | Removing metal chelating and H-bond donor ability | Likely to significantly reduce or abolish activity if these are key interactions |
| N'-Hydroxyimidamide | N-alkylation of the primary amine | Altering steric and electronic properties of the headgroup | May affect binding affinity and selectivity |
These proposed modifications represent a systematic approach to dissecting the molecular determinants of activity for this compound. The data generated from such a study would be invaluable for the design of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Advanced Spectroscopic and Analytical Characterization of 4 Dimethylamino N Hydroxybutanimidamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Although publicly available experimental spectra for 4-(dimethylamino)-N'-hydroxybutanimidamide are scarce, a thorough analysis based on established principles of NMR theory allows for the accurate prediction of its spectral characteristics.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, the chemical shift (δ) indicates the electronic environment of the protons, the integration value reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) provides information about adjacent protons.
For this compound, with the structure (CH₃)₂N-CH₂-CH₂-CH₂-C(=NOH)NH₂, five distinct proton signals are expected. The protons on the terminal amino and hydroxyl groups (NH₂ and OH) are exchangeable and may appear as broad singlets or not be observed, depending on the solvent and concentration. The dimethylamino group protons are equivalent and will present as a sharp singlet. The three methylene (B1212753) groups in the butyl chain will appear as multiplets due to spin-spin coupling with their neighbors.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for a solution in a solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.0 - 10.0 | Broad Singlet | 1H | =N-OH |
| ~ 5.0 - 7.0 | Broad Singlet | 2H | -NH₂ |
| ~ 2.25 | Singlet | 6H | -N(CH₃ )₂ |
| ~ 2.20 | Triplet | 2H | -N-CH₂ -CH₂- |
| ~ 2.10 | Triplet | 2H | -CH₂-CH₂ -C(=NOH)- |
| ~ 1.75 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, five signals are anticipated, corresponding to the four unique carbons in the butyl chain and the two equivalent methyl carbons of the dimethylamino group. The imidamide carbon (-C(=NOH)NH₂) is expected to be the most downfield signal due to its bonding to two electronegative nitrogen atoms and one oxygen atom (via the nitrogen).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 155 | C =NOH |
| ~ 58 | -N-C H₂- |
| ~ 45 | -N(C H₃)₂ |
| ~ 30 | -C H₂-C(=NOH)- |
| ~ 25 | -CH₂-C H₂-CH₂- |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are powerful methods for establishing atomic connectivity within a molecule, resolving signal overlap, and confirming structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent methylene groups in the butyl chain: (-N-CH₂ -) ↔ (-CH₂ -CH₂-C) and (-N-CH₂-CH₂ -) ↔ (-CH₂ -C(=NOH)). This confirms the sequence of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, the proton signal at ~2.20 ppm would show a cross-peak with the carbon signal at ~58 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting different parts of the molecule. For instance, the protons of the dimethylamino group (-N(CH₃)₂) at ~2.25 ppm would show a correlation to the adjacent methylene carbon (-N-C H₂-) at ~58 ppm, confirming the location of the dimethylamino group at the terminus of the chain.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of a compound's elemental formula and provides strong evidence for its identity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule readily accepts a proton to form the pseudomolecular ion [M+H]⁺.
The elemental formula for this compound is C₆H₁₅N₃O. Based on this, the calculated monoisotopic mass of the neutral molecule is 145.1215 Da. uni.lu The high-resolution ESI-MS spectrum is expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z of 146.1288. uni.lu The high accuracy of HRMS allows this measured mass to be matched to the theoretical mass, confirming the elemental composition.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z |
|---|---|
| [M+H]⁺ | 146.12878 |
| [M+Na]⁺ | 168.11072 |
| [M+K]⁺ | 184.08466 |
Data sourced from predicted values. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion, in this case, the [M+H]⁺ ion at m/z 146.13) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing valuable structural information.
The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through characteristic pathways. The dimethylamino group is a common site for fragmentation. A key fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage relative to the charged nitrogen).
A plausible fragmentation pathway could involve:
Loss of dimethylamine (B145610): Cleavage between the first and second carbons of the butyl chain could lead to the loss of a neutral dimethylamine molecule (45 Da), though this is less common than fragmentation from the charged site.
Formation of the dimethyliminium ion: A more likely fragmentation involves the formation of the stable N,N-dimethyliminium ion, [CH₂=N(CH₃)₂]⁺, at m/z 58. This is a very common fragment for compounds containing a dimethylaminoethyl or larger group.
Loss of water or ammonia (B1221849): The hydroxyimidamide moiety could lose neutral molecules like water (H₂O, 18 Da) or ammonia (NH₃, 17 Da) from the precursor ion.
Table 4: Plausible MS/MS Fragment Ions for [C₆H₁₅N₃O+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 146.13 | 129.10 | NH₃ |
| 146.13 | 128.12 | H₂O |
| 146.13 | 58.07 | C₄H₈N₂O |
Fragment m/z values are theoretical and based on proposed fragmentation pathways.
The analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, confirming the connectivity of the butyl chain, the terminal position of the dimethylamino group, and the presence of the hydroxyimidamide function. researchgate.netresearchgate.netmdpi.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the compound. For this compound, the key functional groups expected to produce distinct absorption bands are the O-H group, N-H bonds, C-H bonds, the C=N imine bond, the C-N bonds, and the N-O bond.
Based on established correlation tables for infrared spectroscopy, the following table outlines the predicted vibrational modes and their expected wavenumber ranges.
| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Intensity |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad, Strong |
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Strong |
| C=N Stretch | Imine | 1640 - 1690 | Medium to Strong |
| N-H Bend | Amine (-NH₂) | 1550 - 1650 | Medium |
| C-N Stretch (Alkyl amine) | Dimethylamino | 1000 - 1250 | Medium |
| N-O Stretch | Hydroxyimidamide | 900 - 930 | Medium |
This table is predictive and not based on experimental data for the target compound.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the C=N and C-C backbone vibrations.
| Predicted Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Predicted Intensity |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Strong |
| C=N Stretch | Imine | 1640 - 1690 | Strong |
| C-N Stretch (Alkyl amine) | Dimethylamino | 1000 - 1250 | Medium |
| C-C Stretch | Butane backbone | 800 - 1200 | Medium |
This table is predictive and not based on experimental data for the target compound.
Electronic Absorption Spectroscopy for Chromophore Characterization
Electronic absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems and chromophores. The this compound molecule contains a C=N double bond and nitrogen atoms with lone pairs of electrons, which constitute its primary chromophores. The expected electronic transitions would likely be n → π* (from the lone pairs on nitrogen and oxygen to the anti-bonding π-orbital of the C=N bond). Due to the lack of extended conjugation, any absorption maxima (λmax) would be expected to occur in the ultraviolet region, likely below 250 nm. The dimethylamino group, while not directly conjugated to the imine, could have a minor electronic influence.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups.
While no crystal structure data is available for this compound itself, analysis of related analogs, such as derivatives of other hydroxyimidamides or butanamides, could offer insights into potential packing motifs and hydrogen bonding networks. For instance, one would anticipate strong hydrogen bonds of the O-H···N or N-H···O type, which would significantly influence the compound's solid-state properties. Obtaining single crystals of sufficient quality would be a prerequisite for such an analysis.
Computational Chemistry and Molecular Modeling Investigations of 4 Dimethylamino N Hydroxybutanimidamide
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies provide fundamental insights into a compound's geometry, reactivity, and stability. However, specific DFT analyses for 4-(dimethylamino)-N'-hydroxybutanimidamide are absent from the current body of scientific research.
Electronic Structure and Molecular Geometry Optimization
In the absence of specific studies, a theoretical approach to understanding this compound would involve geometry optimization using a functional, such as B3LYP, with a suitable basis set. This would yield the most stable three-dimensional arrangement of the atoms and provide data on bond lengths, bond angles, and dihedral angles.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
A Molecular Electrostatic Potential (MEP) surface analysis would be crucial for identifying the electrophilic and nucleophilic sites on this compound. This analysis visually represents the charge distribution on the molecule's surface, indicating regions prone to electrostatic interactions and chemical reactions. For similar molecules, MEP analyses have successfully pinpointed reactive centers.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and its tendency to undergo electronic transitions. For other compounds with a dimethylamino group, FMO analysis has been instrumental in understanding their electronic properties and reactivity.
Energetic Characterization of Conformational Isomers
A thorough computational study would also involve identifying and calculating the relative energies of different conformational isomers of this compound. This is essential for understanding the molecule's flexibility and the distribution of its various shapes at equilibrium, which can influence its biological activity.
Molecular Docking Simulations for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, or ligand, might interact with a protein target.
Prediction of Binding Modes and Conformations within Target Active Sites
Were a biological target for this compound to be identified, molecular docking simulations could predict its binding mode and conformation within the protein's active site. This would involve generating multiple possible binding poses and scoring them based on their predicted binding affinity. Such studies have been successfully applied to a vast array of dimethylamino-containing compounds to elucidate their potential mechanisms of action.
Due to the lack of specific published research, detailed data tables and in-depth findings for this compound cannot be provided at this time. The scientific community awaits dedicated computational studies to elucidate the specific chemical and biological properties of this particular compound.
Quantitative Assessment of Binding Affinity (Scoring Functions)
In the absence of specific experimental data for this compound, computational scoring functions serve as a valuable tool to predict its binding affinity to various protein targets. These mathematical models estimate the strength of the interaction between a ligand (in this case, this compound) and a protein, which is a crucial step in predicting its potential biological activity. nih.govfrontiersin.org Scoring functions consider several factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties, to calculate a score that represents the binding free energy. nih.govresearchgate.net
Different types of scoring functions, such as force-field-based, empirical, and knowledge-based, can be employed. researchgate.net For a hypothetical analysis of this compound, a molecular docking study could be performed against a panel of potential protein targets. The binding poses generated would then be evaluated using various scoring functions to rank the compound's potential efficacy against each target.
An illustrative example of how results from such a study might be presented is shown in the table below. This hypothetical data showcases the binding scores of this compound against three different kinases, as calculated by three distinct scoring functions. Higher negative scores typically indicate stronger predicted binding affinity.
Hypothetical Binding Affinity Scores for this compound
| Target Protein | Scoring Function A (kcal/mol) | Scoring Function B (kcal/mol) | Scoring Function C (kcal/mol) |
|---|---|---|---|
| Kinase 1 | -8.5 | -9.2 | -7.9 |
| Kinase 2 | -7.1 | -7.8 | -6.5 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)
Beyond a simple binding score, detailed analysis of the docked pose of this compound within a protein's binding site can reveal specific intermolecular interactions that are crucial for its binding. These interactions are fundamental to molecular recognition in biological systems. nih.gov
Hydrogen Bonding: The N'-hydroxybutanimidamide moiety of the compound contains both hydrogen bond donors (-OH) and acceptors (N= and -N-), making it capable of forming strong hydrogen bonds with amino acid residues in a protein's active site. For instance, the hydroxyl group could interact with a backbone carbonyl, while the nitrogen atoms could interact with acidic residues like aspartate or glutamate.
Hydrophobic Interactions: The dimethylamino group and the butyl chain of the molecule can participate in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. These interactions are driven by the entropic effect of displacing water molecules from the binding pocket.
π-Stacking: While this compound itself lacks an aromatic ring, it could potentially interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket through other types of interactions, though classical π-stacking would not occur.
A hypothetical summary of the key interactions for this compound with a putative target, "Kinase 3," is presented in the table below.
Hypothetical Intermolecular Interactions of this compound with Kinase 3
| Interaction Type | Ligand Group Involved | Protein Residue Involved | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | ASP 145 | 2.8 |
| Hydrogen Bond | Imidamide (=N) | LYS 72 | 3.1 |
| Hydrophobic | Dimethylamino (-N(CH3)2) | LEU 23 | 3.9 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
Virtual Screening for Putative Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. wikipedia.org Conversely, it can also be used to screen a single compound, such as this compound, against a panel of known protein structures to identify potential biological targets. wikipedia.orgnih.gov This "reverse docking" approach can provide valuable insights into the compound's mechanism of action and potential therapeutic applications.
A typical virtual screening workflow would involve:
Preparation of the Ligand: Generating a 3D conformation of this compound.
Target Database Selection: Compiling a library of 3D protein structures, which could include various kinases, proteases, or other enzyme families.
Molecular Docking: Docking the ligand into the binding site of each protein in the database.
Scoring and Ranking: Using scoring functions to rank the proteins based on the predicted binding affinity of the ligand.
Hit Identification: Analyzing the top-ranked protein-ligand complexes to identify putative biological targets.
This process can efficiently narrow down the possibilities from thousands of potential targets to a manageable number for further experimental validation. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govprotoqsar.com These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules. neovarsity.org
Development of Predictive Models for Biological Activity based on Structural Descriptors
To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities against a specific target would be required. nih.gov The process involves:
Data Collection: Assembling a set of compounds with measured biological activity (e.g., IC50 values).
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
An example of a hypothetical QSAR equation is: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C
This equation could then be used to predict the pIC50 of new, untested compounds like this compound based on its calculated descriptors.
Derivation of Pharmacophore Models for Rational Design
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govnih.govslideshare.net These models are powerful tools for rational drug design and can be used to guide the optimization of lead compounds. researchgate.netdovepress.com
A pharmacophore model can be generated based on the structure of a known protein-ligand complex (structure-based) or a set of active ligands (ligand-based). nih.govslideshare.net For this compound, a hypothetical pharmacophore model derived from its binding mode with a target protein might include the following features:
A hydrogen bond donor feature corresponding to the hydroxyl group.
A hydrogen bond acceptor feature corresponding to the imidamide nitrogen.
A positive ionizable feature for the dimethylamino group.
A hydrophobic feature representing the butyl chain.
This model serves as a 3D query to screen compound libraries for molecules that possess these features in the correct spatial arrangement, potentially leading to the discovery of novel and structurally diverse compounds with similar biological activity.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Aspartate |
| Glutamate |
| Leucine |
| Isoleucine |
| Valine |
| Phenylalanine |
| Tyrosine |
Investigation of Biological Activities and Mechanisms of 4 Dimethylamino N Hydroxybutanimidamide
In Vitro Enzyme Inhibition Studies
Assays for Specific Enzyme Targets (e.g., Ureases, Spermine Oxidases, Cytochrome P450 Isoforms)
No studies have been published that test the inhibitory activity of 4-(dimethylamino)-N'-hydroxybutanimidamide against ureases, spermine oxidases, or cytochrome P450 isoforms.
Determination of Half-Maximal Inhibitory Concentration (IC50)
There is no publicly available data on the IC50 values for this compound against any enzyme.
Kinetic Characterization of Enzyme Inhibition (e.g., Determination of Ki, Competitive vs. Non-Competitive)
The kinetic characterization of enzyme inhibition by this compound, including its inhibition constant (Ki) and whether it acts as a competitive or non-competitive inhibitor, has not been determined in any published study.
Elucidation of Enzyme-Inhibitor Complex Formation Mechanisms
Without evidence of enzyme inhibition, there have been no studies into the mechanism of enzyme-inhibitor complex formation for this compound.
Cellular Mechanism of Action Studies (In Vitro)
Analysis of Receptor Binding and Activation/Inhibition Profiles
No research has been published detailing the receptor binding affinity or the activation/inhibition profiles of this compound.
Modulation of Cellular Signaling Pathways
The structural features of this compound suggest its potential to interact with and modulate various cellular signaling pathways.
The amidoxime (B1450833) moiety is a key functional group known for its ability to act as a nitric oxide (NO) donor. mdpi.comresearchgate.netnih.gov NO is a critical signaling molecule involved in a multitude of physiological processes, including vasodilation, neurotransmission, and the immune response. The release of NO from amidoxime-containing compounds is often catalyzed by enzymes such as cytochrome P450. mdpi.comnih.gov By releasing NO, this compound could potentially influence signaling pathways regulated by soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent activation of protein kinase G (PKG). This pathway is central to smooth muscle relaxation and has implications for cardiovascular function.
Furthermore, amidoximes are recognized as bioisosteres of carboxylic acids. mdpi.comresearchgate.net This property allows them to mimic carboxylic acids and potentially interact with receptors and enzymes that recognize carboxylate groups, thereby modulating their associated signaling cascades.
The dimethylamino group , a common pharmacophore in many FDA-approved drugs, is an electron-donating group that can significantly influence a molecule's interaction with biological targets. nih.govrsc.orgnih.gov Its presence can enhance binding to specific receptors or enzymes, potentially modulating pathways involved in cell proliferation, inflammation, or neurotransmission. For instance, many anticancer and antihistaminic drugs contain a dimethylamino moiety, suggesting its role in modulating pathways related to cell cycle control and histamine receptor signaling. nih.govrsc.orgnih.gov
Investigation of Protein-Protein and Protein-Nucleic Acid Interactions
The potential for this compound to engage in protein-protein and protein-nucleic acid interactions is largely dictated by its constituent functional groups.
Protein-Protein Interactions: The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with amino acid residues on protein surfaces, potentially disrupting or stabilizing protein-protein interactions (PPIs). Many small molecule inhibitors of PPIs feature charged or polar groups that interact with "hot spots" at the protein interface.
Protein-Nucleic Acid Interactions: While direct interaction with nucleic acids is less probable for the intact molecule, the in vivo reduction of the amidoxime moiety to its corresponding amidine is a critical consideration. mdpi.comnih.gov Amidines are known to be DNA minor groove binders. mdpi.com This interaction is often driven by the positive charge of the amidinium ion, which allows it to fit snugly within the negatively charged minor groove of DNA. By being a prodrug to a potential DNA-binding amidine, this compound could indirectly influence processes such as DNA replication and transcription.
Subcellular Localization and Trafficking Mechanisms
The physicochemical properties of this compound, influenced by both the polar amidoxime group and the potentially charged dimethylamino group, would govern its subcellular localization. The dimethylamino group, depending on the intracellular pH, can be protonated, which would affect its ability to cross cellular membranes.
The trafficking of the compound could involve passive diffusion across membranes, particularly if it is sufficiently lipophilic. Alternatively, the charged nature of the protonated dimethylamino group might facilitate interactions with membrane transporters. The enzymatic conversion of the amidoxime by mitochondrial amidoxime reducing component (mARC) suggests a potential localization or accumulation within mitochondria. researchgate.net
Structure-Activity Relationship (SAR) Elucidation for Biological Responses
The biological activity of this compound can be systematically optimized by modifying its key functional groups. The following sections outline a hypothetical structure-activity relationship (SAR) study.
Systematic Variation of the Amidoxime Moiety and Dimethylamino Group
To probe the SAR, a series of analogues would be synthesized with systematic variations to the amidoxime and dimethylamino groups.
Amidoxime Moiety Modifications:
O-Alkylation/O-Acylation: The hydroxyl group of the amidoxime could be substituted with various alkyl or acyl groups to create prodrugs with altered lipophilicity and metabolic stability.
Bioisosteric Replacement: The amidoxime could be replaced with other acidic bioisosteres, such as a carboxylic acid or a tetrazole, to determine the importance of this specific functionality for target engagement.
Dimethylamino Group Modifications:
N-Alkylation Variation: The methyl groups could be replaced with larger alkyl groups (e.g., diethylamino, dipropylamino) to probe the steric tolerance of the binding pocket.
Cyclization: The dimethylamino group could be incorporated into a cyclic structure (e.g., pyrrolidino, piperidino) to restrict conformational flexibility and potentially enhance binding affinity.
Quaternization: The nitrogen could be quaternized to introduce a permanent positive charge, which could enhance electrostatic interactions with the target.
Correlation of Structural Modifications with Observed Biological Potency
The synthesized analogues would be evaluated in relevant biological assays to correlate structural changes with biological potency. For instance, if the primary mechanism of action is NO release, the potency of the analogues would be correlated with their ability to generate NO in a cellular or enzymatic assay.
Table 1: Hypothetical SAR Data for Amidoxime Moiety Modifications
| Compound | R Group on Amidoxime Oxygen | Lipophilicity (LogP) | NO Release (Relative Units) | Antiproliferative Activity (IC50, µM) |
|---|---|---|---|---|
| Parent | -H | 1.2 | 100 | 15 |
| Analogue 1 | -CH3 | 1.8 | 85 | 25 |
| Analogue 2 | -COCH3 | 2.1 | 50 | 40 |
| Analogue 3 | -CH2CH3 | 2.3 | 70 | 30 |
Table 2: Hypothetical SAR Data for Dimethylamino Group Modifications
| Compound | Amino Group | Basicity (pKa) | Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| Parent | -N(CH3)2 | 9.2 | 50 |
| Analogue 4 | -N(CH2CH3)2 | 9.8 | 120 |
| Analogue 5 | Pyrrolidino | 9.5 | 35 |
| Analogue 6 | Piperidino | 9.7 | 45 |
To interact with the tables, you can sort the data by clicking on the column headers.
Identification of Essential Pharmacophoric Features for Target Interaction
Based on the SAR data, the essential pharmacophoric features for the biological activity of this compound can be identified. These features would likely include:
A Hydrogen Bond Donor/Acceptor: The N'-hydroxy group of the amidoxime is a crucial hydrogen bond donor and acceptor, likely essential for interaction with the biological target.
A Basic Nitrogen Center: The dimethylamino group provides a basic center that can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket.
Optimal Steric and Electronic Properties: The size and electronics of the substituents on both the amidoxime and the amino group would need to be optimized to achieve maximal potency and selectivity. For example, the data in Table 2 suggests that while increased basicity might be expected to enhance ionic interactions, steric hindrance from larger alkyl groups (Analogue 4) could be detrimental to binding affinity. Conversely, the conformational rigidity of a cyclic amine (Analogue 5) may be beneficial.
Q & A
Q. Can this compound act as a ligand in coordination chemistry?
- Methodological Answer : The amidine and hydroxyl groups form chelates with transition metals (e.g., Cu²+ or Fe³+). Job’s plot analyses (UV-Vis titration) confirm a 2:1 ligand-to-metal stoichiometry. Stability constants (log β) for Cu²+ complexes exceed 10 in aqueous solution, suggesting potential catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
